Tubulysin B

Beschreibung

Tubulysin B has been reported in Archangium gephyra with data available.

from myxobacteria culture broth; structure in first source

Eigenschaften

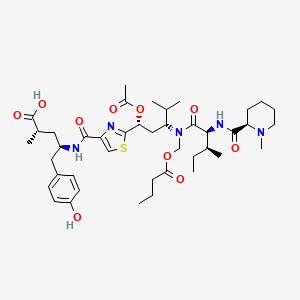

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63N5O10S/c1-9-13-36(50)56-24-47(41(53)37(26(5)10-2)45-39(52)33-14-11-12-19-46(33)8)34(25(3)4)22-35(57-28(7)48)40-44-32(23-58-40)38(51)43-30(20-27(6)42(54)55)21-29-15-17-31(49)18-16-29/h15-18,23,25-27,30,33-35,37,49H,9-14,19-22,24H2,1-8H3,(H,43,51)(H,45,52)(H,54,55)/t26-,27-,30+,33+,34+,35+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCIETDQUHYHGQ-YHVCZDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319116 | |

| Record name | Tubulysin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205304-87-6 | |

| Record name | Tubulysin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205304-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubulysin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubulysin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUBULYSIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D2D2M50T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Tubulysin B: A Technical Guide for Researchers

An in-depth exploration of the microbial origins, biosynthesis, and mechanism of action of a potent cytotoxic tetrapeptide.

Abstract

Tubulysin B, a member of the tubulysin family of natural products, is a highly potent cytotoxic tetrapeptide with significant potential in the field of oncology, particularly as a payload for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the origin of Tubulysin B, detailing its microbial producers, biosynthesis, and the molecular mechanisms underlying its powerful anti-cancer activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel cytotoxic agents.

Discovery and Microbial Origin

Tubulysin B is a secondary metabolite produced by several species of myxobacteria, a group of soil-dwelling bacteria known for their complex multicellular behavior and production of a diverse array of bioactive natural products. The tubulysins were first reported in 2000 by Höfle, Reichenbach, and their colleagues, who isolated these novel cytostatic peptides from the culture broths of Archangium gephyra and Angiococcus disciformis[1][2]. Subsequent studies have also identified Cystobacter sp. as a producer of tubulysins[3][4].

Specifically, Tubulysin B has been isolated from strains of Archangium gephyra and Angiococcus disciformis[1][5]. Research on Archangium gephyra strain KYC5002 has shown that the production of Tubulysin B, along with other tubulysins, occurs predominantly during the death phase of the bacterial culture[6]. This suggests that the biosynthesis of these potent cytotoxins may be a defense mechanism or play a role in the complex life cycle of these microorganisms.

Fermentation and Production

The production of Tubulysin B through fermentation of myxobacterial cultures is a critical step for its isolation and subsequent research. While detailed industrial-scale fermentation protocols are often proprietary, the scientific literature provides insights into the laboratory-scale production.

Producing Strains and Yields

-

Archangium gephyra : Strain KYC5002 has been reported to produce Tubulysin B at a concentration of 0.11 mg/L in the culture broth during the death phase[6].

-

Angiococcus disciformis : This species is also a known producer of tubulysins, including Tubulysin B[1][3].

General Fermentation Parameters

Myxobacterial fermentations are typically conducted in nutrient-rich media under aerobic conditions. A general procedure involves:

-

Inoculum Preparation : A seed culture of the producing myxobacterial strain is grown in a suitable liquid medium (e.g., CY broth) with shaking to ensure aeration.

-

Production Culture : The seed culture is then used to inoculate a larger volume of production medium. The culture is incubated for several days, with production of Tubulysin B often peaking in the late stationary or death phase of growth.

-

Extraction : After fermentation, the culture broth is harvested. The tubulysins, being lipophilic peptides, are typically extracted from the culture supernatant and/or the mycelial mass using organic solvents.

Isolation and Purification

The isolation and purification of Tubulysin B from the crude fermentation extract is a multi-step process that primarily relies on chromatographic techniques.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common and effective method for the purification of Tubulysin B is reverse-phase HPLC. Below is a representative protocol synthesized from various literature sources[7][8][9][10][11][12].

-

Sample Preparation : The crude extract from the fermentation is dried and redissolved in a suitable solvent, such as a mixture of acetonitrile and water, and filtered to remove particulate matter.

-

HPLC System : A preparative HPLC system equipped with a photodiode array (PDA) detector is used.

-

Column : A C18 reverse-phase column is typically employed (e.g., Phenomenex Luna C18, Waters Sunfire C18).

-

Mobile Phase :

-

Solvent A : Water with a small percentage of an ion-pairing agent, such as 0.05-0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B : Acetonitrile with the same concentration of the ion-pairing agent as Solvent A.

-

-

Gradient Elution : A linear gradient from a low to a high concentration of Solvent B is used to elute the compounds. A typical gradient might be from 20% to 80% acetonitrile over 30-60 minutes.

-

Detection : The elution of compounds is monitored at multiple wavelengths, typically including 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

-

Fraction Collection : Fractions corresponding to the peak of Tubulysin B are collected.

-

Purity Analysis : The purity of the collected fractions is assessed by analytical HPLC.

-

Lyophilization : The purified Tubulysin B solution is lyophilized to obtain the compound as a solid powder.

Biosynthesis of Tubulysin B

The biosynthesis of tubulysins is a fascinating example of the complex enzymatic machinery present in myxobacteria. These tetrapeptides are assembled by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The gene cluster responsible for tubulysin biosynthesis has been identified in several producing strains, including Angiococcus disciformis and Cystobacter sp.[3][13].

The core biosynthetic genes, often designated as tubA through tubF, encode the large, modular enzymes that sequentially assemble the precursor amino acids and acetate units to form the tubulysin scaffold.

Caption: Organization of the core tubulysin biosynthetic gene cluster.

The biosynthesis begins with the activation of the precursor amino acids, which for Tubulysin B include N-methyl-pipecolic acid, isoleucine, and the non-proteinogenic amino acids tubuvaline and tubutyrosine. These are then condensed in a stepwise manner by the NRPS modules. The PKS modules are responsible for the incorporation of acetate units.

Caption: Conceptual workflow of Tubulysin B biosynthesis.

Mechanism of Action and Biological Activity

Tubulysin B exerts its potent cytotoxicity by targeting the microtubule network, a critical component of the cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

Tubulysin B binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a structure crucial for the proper segregation of chromosomes during cell division. As a result, cells are arrested in the G2/M phase of the cell cycle[5][14][15].

Induction of Apoptosis

The prolonged arrest in the G2/M phase triggers the intrinsic apoptotic pathway, leading to programmed cell death. The signaling cascade initiated by microtubule disruption involves the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies on a synthetic analogue of tubulysin have shown that it induces apoptosis through the upregulation of the pro-apoptotic protein Bim and the phosphorylation of the anti-apoptotic protein Bcl-2[16]. This shifts the balance towards apoptosis, ultimately leading to the activation of caspases and the execution of cell death.

Caption: Signaling pathway of Tubulysin B-induced apoptosis.

Cytotoxic Potency

Tubulysin B is one of the most potent cytotoxic compounds ever discovered, exhibiting activity in the picomolar to low nanomolar range against a wide variety of cancer cell lines, including those that have developed resistance to other chemotherapeutic agents (multidrug-resistant, MDR)[5][17][18].

Table 1: In Vitro Cytotoxicity of Tubulysin B against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| KB | Cervical Carcinoma | 0.6 | [5] |

| A549 | Lung Carcinoma | 0.9 | [5] |

| SK-BR-3 | Breast Adenocarcinoma (HER2+) | 4-7 ng/mL (~4.7-8.2 nM) | [19] |

| MDA-MB-468 | Breast Adenocarcinoma (HER2-) | >3600 ng/mL | [19] |

| 2008/WT | Ovarian Carcinoma | ~1 | [18] |

| KB-3-1 | Cervical Carcinoma | 0.28 | [18] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Conclusion

Tubulysin B, a natural product originating from myxobacteria, stands out as a remarkably potent inhibitor of tubulin polymerization with significant potential for cancer therapy. Its complex biosynthesis via an NRPS-PKS pathway highlights the sophisticated metabolic capabilities of its microbial producers. A thorough understanding of its origin, from fermentation to its intricate mechanism of action, is crucial for its continued development as a powerful tool in the fight against cancer, particularly in the context of next-generation antibody-drug conjugates. This guide provides a foundational resource for researchers dedicated to advancing the therapeutic applications of this compelling molecule.

References

- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 23 natural tubulysins from Angiococcus disciformis An d48 and Cystobacter SBCb004 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hplc.eu [hplc.eu]

- 13. Analysis of Tubulysin Biosynthetic Genes in Archangium gephyra -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Tubulysin B: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin B is a member of the tubulysins, a class of highly potent cytotoxic peptides isolated from myxobacteria, specifically Archangium geophyra and Angiococcus disciformis.[1] These natural products have garnered significant interest in the field of oncology due to their exceptional antiproliferative activity against a wide range of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Functionally, Tubulysin B acts as a powerful microtubule-destabilizing agent, leading to cell cycle arrest and subsequent apoptosis.[1] Its remarkable potency, with IC50 values often in the picomolar to low nanomolar range, makes it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the molecular mechanism of action of Tubulysin B.

Chemical Structure and Properties

Tubulysin B is a tetrapeptide derivative composed of four distinct amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and tubutyrosine (Tut). A key structural feature is the presence of an N,O-acetal ester within the tubuvaline moiety, which is crucial for its high cytotoxicity.[2]

The definitive chemical structure and key identifiers of Tubulysin B are presented below.

Chemical Structure of Tubulysin B

Caption: A simplified representation of the key structural components of Tubulysin B.

Physicochemical Properties of Tubulysin B

| Property | Value | Reference |

| CAS Number | 205304-87-6 | [1] |

| Molecular Formula | C₄₂H₆₃N₅O₁₀S | [1] |

| Molecular Weight | 830.04 g/mol | [1] |

| IUPAC Name | (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [1] |

Spectroscopic Data

Biological Properties and Cytotoxic Activity

Tubulysin B exhibits potent cytotoxic and antiproliferative activity against a broad spectrum of human cancer cell lines. Its mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] A notable feature of tubulysins is their ability to maintain high potency in multidrug-resistant (MDR) cancer cell lines, making them attractive candidates for overcoming chemoresistance.[4]

In Vitro Cytotoxicity of Tubulysin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| KB | Cervical Carcinoma | 0.6 | [1] |

| A549 | Lung Carcinoma | 0.9 | [1] |

| KB-V1 (P-gp overexpressing) | Multidrug-Resistant Cervical Carcinoma | 0.27 | [2] |

| L428 | Hodgkin's Lymphoma (MDR+) | ~1-10 (as ADC payload) | [5] |

| DELBVR | Diffuse Large B-cell Lymphoma (MDR+) | ~1-10 (as ADC payload) | [5] |

| 786-O | Renal Cell Carcinoma (MDR+) | >100-fold less potent upon deacetylation | [5] |

| BT-474 | Breast Ductal Carcinoma (HER2+) | ~1-10 (as ADC payload) | [6] |

| SK-BR-3 | Breast Adenocarcinoma (HER2+) | ~1-10 (as ADC payload) | [6] |

Mechanism of Action: Signaling Pathway

The primary molecular target of Tubulysin B is β-tubulin. By binding to the vinca domain of β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[2][4] This disruption of microtubule dynamics is the initial event that triggers a cascade of cellular responses culminating in apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which Tubulysin B exerts its cytotoxic effects. This involves the Bcl-2 family of proteins and the activation of caspases.

References

- 1. Modelling compound cytotoxicity using conformal prediction and PubChem HTS data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Regulators Bcl-2 and Caspase-3 | Encyclopedia MDPI [encyclopedia.pub]

- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectral Database Index | IRUG [irug.org]

- 6. dovepress.com [dovepress.com]

Tubulysin B mechanism of action on tubulin

An In-depth Technical Guide to the Mechanism of Action of Tubulysin B on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysins are a class of exceptionally potent tetrapeptides of myxobacterial origin that exhibit profound cytotoxic activity against a broad range of cancer cell lines, including those with multidrug resistance (MDR). As antimitotic agents, their primary cellular target is the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. This technical guide provides a detailed examination of the molecular mechanism by which Tubulysin B, a prominent member of this family, interacts with tubulin to exert its powerful antiproliferative effects. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visual diagrams of the mechanism and experimental workflows.

Molecular Mechanism of Action

The potent biological activity of Tubulysin B stems from its direct and high-affinity interaction with tubulin, the fundamental protein subunit of microtubules. The mechanism can be dissected into several key events: binding, interference with polymerization dynamics, and induction of aberrant tubulin structures.

Binding to the Vinca Domain of β-Tubulin

Tubulysin B targets the tubulin heterodimer (composed of α- and β-tubulin subunits). Competitive binding experiments have demonstrated that tubulysins bind to the vinca domain on the β-tubulin subunit.[1] This is the same general region targeted by other microtubule-destabilizing agents such as vinblastine and dolastatin 10.[1] The interaction of Tubulysin A with tubulin has been shown to interfere with vinblastine binding in a non-competitive manner, suggesting a distinct but overlapping binding site or a different mode of interaction within the domain. This binding is characterized by high affinity, which is foundational to the picomolar and low-nanomolar cytotoxicity of these compounds.[1][2]

Inhibition of Tubulin Polymerization and Induction of Depolymerization

Upon binding to soluble tubulin dimers, Tubulysin B potently inhibits their ability to polymerize into microtubules.[3][4] It effectively prevents the crucial conformational switch from a curved to a straight tubulin structure that is necessary for incorporation into the microtubule lattice.

Furthermore, Tubulysin B actively induces the depolymerization of existing, stable microtubules.[5] This dual action of preventing new microtubule formation while simultaneously dismantling existing ones leads to a rapid and catastrophic collapse of the cellular microtubule network. This effect is so potent that it cannot be prevented by pre-incubation with microtubule-stabilizing agents like paclitaxel.

Formation of Aberrant Tubulin Structures

In cell-free systems, electron microscopy has revealed that Tubulysin A induces the formation of non-functional tubulin aggregates, including rings, double rings, and pinwheel-like structures. This sequestration of tubulin into aberrant oligomers further depletes the pool of assembly-competent tubulin, contributing to the overall disruption of microtubule dynamics.

Cellular Consequences of Tubulin Inhibition

The disruption of the microtubule network by Tubulysin B triggers a cascade of cellular events that culminate in apoptotic cell death.

-

Disruption of the Cytoskeleton: The immediate effect is the near-complete disassembly of the microtubule network, which is observable via immunofluorescence microscopy.[5] This compromises the structural integrity of the cell and halts microtubule-dependent processes like intracellular trafficking.

-

Mitotic Arrest: As the cell enters mitosis, the inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes. This activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3] This is the primary mechanism behind the potent cytotoxicity observed in cancer cells.

The complete signaling pathway from tubulin binding to apoptosis is illustrated below.

Quantitative Data: Cytotoxicity and Binding

Tubulysins are among the most potent cytotoxic agents ever discovered. Their efficacy is often retained in cell lines that have developed resistance to other tubulin binders like taxanes and vinca alkaloids, a feature attributed to their poor recognition by the P-glycoprotein (P-gp) efflux pump.[5]

| Compound/Analog | Cell Line | Assay Type | IC₅₀ Value | Reference |

| Tubulysin B | KB (human epidermoid carcinoma) | Growth Inhibition | 0.6 nM | [2] |

| Tubulysin B | A549 (human lung carcinoma) | Growth Inhibition | 0.9 nM | [2] |

| Tubulysin B | KB (human epidermoid carcinoma) | [³H]thymidine incorporation | 2 nM | [2] |

| Tubulysin B derivative (EC1820) | 2008/WT (human ovarian carcinoma) | Cytotoxicity | ≥ 0.27 nM | [5] |

| Tubulysin D | Various Cancer Cell Lines | Cytotoxicity | 0.01 - 10 nM | [6] |

| Compound | Parameter | Value | Method | Reference |

| Tubulysin A | Apparent Kᵢ (vs. Vinblastine) | 3 µM | Competition Binding | |

| Tubulysins | Activity | Potent inhibitors of tubulin polymerization | Turbidity/Fluorescence Assay | [3][4] |

Experimental Protocols

The characterization of tubulin-targeting agents relies on a set of established biochemical and cell-based assays.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures microtubule formation by detecting the increase in light scattering as tubulin dimers polymerize.

-

Reagent Preparation:

-

Prepare Tubulin Stock: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain) in a general tubulin buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.[7][8]

-

Prepare GTP Stock: Prepare a 100 mM GTP stock solution in G-PEM buffer. Store at -80°C.

-

Prepare Test Compound: Dissolve Tubulysin B in DMSO to create a high-concentration stock (e.g., 10 mM). Perform serial dilutions in G-PEM buffer to achieve final desired assay concentrations. Include a DMSO-only vehicle control.

-

-

Assay Procedure:

-

Pre-warm a 96-well, half-area, clear-bottom plate and a spectrophotometer plate reader to 37°C.[7]

-

On ice, pipette the diluted test compound or vehicle control into the wells.

-

Add the tubulin stock solution to each well.

-

To initiate polymerization, add GTP to a final concentration of 1 mM.

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance (optical density) at 340 nm every 30-60 seconds for 60-90 minutes.[7]

-

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

The vehicle control should show a sigmoidal curve representing nucleation, growth, and steady-state phases.

-

Inhibitors like Tubulysin B will suppress the rate and extent of the absorbance increase.

-

Calculate the IC₅₀ value by determining the compound concentration that inhibits the maximum polymerization rate or plateau absorbance by 50%.

-

Protocol: Cell Viability (MTT) Assay

This colorimetric assay quantifies the cytotoxic effect of a compound by measuring the metabolic activity of surviving cells.

-

Cell Plating:

-

Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Tubulysin B in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

-

Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a media-only control.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

Protocol: Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of the microtubule network within cells.

-

Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a petri dish or multi-well plate.

-

Treat the cells with Tubulysin B at the desired concentration (e.g., 1-10x IC₅₀) and a vehicle control for a short duration (e.g., 4-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells gently with pre-warmed (37°C) PBS to preserve the microtubule structure.[11]

-

Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[13]

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes.[12]

-

Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash three times with PBS. A final wash can include a nuclear counterstain like DAPI.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope. Control cells should display an intact, filamentous network, while Tubulysin B-treated cells will show a diffuse, depolymerized tubulin stain.

-

Standard Experimental Workflow

The preclinical evaluation of a novel tubulin inhibitor like Tubulysin B follows a logical progression from biochemical assays to cellular and in vivo studies.

Conclusion

Tubulysin B is a microtubule-destabilizing agent of extraordinary potency. Its mechanism of action is centered on its high-affinity binding to the vinca domain of β-tubulin, leading to the inhibition of tubulin polymerization and the active depolymerization of existing microtubules. The resulting collapse of the microtubule cytoskeleton induces a G2/M mitotic arrest and subsequent apoptosis, explaining its picomolar to low-nanomolar cytotoxicity. Its ability to evade common MDR mechanisms makes it a particularly compelling payload for antibody-drug conjugates (ADCs) and other targeted delivery strategies, aiming to harness its immense power for therapeutic benefit while minimizing systemic toxicity. The experimental protocols and workflows detailed herein provide a robust framework for the continued investigation and development of tubulysins and next-generation microtubule-targeting agents.

References

- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 5. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

The Core Mechanism of Tubulysin B-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria, with Tubulysin B being a prominent member. Their profound anti-cancer activity has positioned them as valuable payloads in the development of next-generation therapeutics, particularly antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the molecular mechanisms through which Tubulysin B induces apoptosis. The primary action of Tubulysin B is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This mitotic arrest serves as a potent stress signal, initiating the intrinsic (or mitochondrial) pathway of apoptosis. Key signaling events include the activation of the c-Jun N-terminal kinase (JNK) pathway, subsequent modulation of Bcl-2 family proteins to favor a pro-apoptotic state, mitochondrial outer membrane permeabilization, and the activation of the caspase cascade. This document summarizes the core signaling pathways, presents quantitative cytotoxicity data, and details key experimental protocols for studying these effects.

Primary Cytotoxic Action: Microtubule Disruption

The fundamental mechanism of action for tubulysins is their potent activity as microtubule-inhibiting agents.[1] Tubulysin B binds with high affinity to the vinca domain on β-tubulin.[2] This interaction has two major consequences: it prevents the polymerization of tubulin dimers into microtubules and actively promotes the depolymerization of existing microtubules.[2][3]

The resulting collapse of the microtubule cytoskeleton has catastrophic effects on dividing cells, which rely on the dynamic instability of microtubules to form the mitotic spindle. The failure to form a functional spindle prevents proper chromosome segregation, causing cells to arrest in the G2/M phase of the cell cycle.[2][3][4][5] This prolonged mitotic arrest is a critical trigger for the induction of programmed cell death, or apoptosis.[1][2]

Induction of the Intrinsic Apoptotic Pathway

The cellular stress induced by G2/M arrest activates the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This pathway is tightly regulated by a balance of pro- and anti-apoptotic proteins, primarily from the Bcl-2 family, and culminates in the activation of a cascade of cysteine proteases known as caspases.[8]

Activation of JNK Signaling and Modulation of Bcl-2 Family Proteins

Microtubule disruption is a form of cellular stress known to activate mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) signaling cascade.[9][10][11] Activated JNK plays a critical role in promoting apoptosis by modulating the activity of Bcl-2 family proteins through phosphorylation.[9][10]

Studies with the tubulysin analogue KEMTUB10 have elucidated this connection. Treatment with the analogue leads to:

-

Phosphorylation of Bcl-2: JNK phosphorylates the anti-apoptotic protein Bcl-2 at serine 70.[4] This phosphorylation is associated with the loss of Bcl-2's protective, anti-apoptotic function.[4]

-

Upregulation of Bim: Levels of the pro-apoptotic BH3-only protein Bim are increased.[4] Bim is a potent activator of apoptosis that can directly engage and activate the effector proteins Bax and Bak.[12]

-

Induction of p53: In p53-competent cells, tubulysin treatment can induce p53, which in turn upregulates other pro-apoptotic proteins like Noxa.[4][13]

This concerted action shifts the cellular balance decisively towards apoptosis. The inactivation of anti-apoptotic proteins like Bcl-2, coupled with the upregulation of pro-apoptotic activators like Bim, overcomes the threshold for apoptosis induction.[4]

Mitochondrial Permeabilization and Caspase Activation

The shift in the Bcl-2 protein balance leads to the activation of the "executioner" pro-apoptotic proteins, Bax and Bak.[12][14] These proteins oligomerize and form pores in the outer mitochondrial membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[15][16]

MOMP is the point of no return for the cell. It allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[7][15] In the cytosol, Cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), which recruits pro-caspase-9 to form a complex called the apoptosome.[6]

Within the apoptosome, pro-caspase-9 is cleaved and activated.[6] Active caspase-9, an initiator caspase, then proceeds to cleave and activate the executioner caspases, primarily caspase-3.[17] Activated caspase-3 is responsible for the final stages of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[4][7]

Quantitative Analysis of Tubulysin Cytotoxicity

Tubulysins are characterized by their extraordinary potency, with cytotoxic effects often observed in the picomolar to low nanomolar range.[6][8] This makes them significantly more potent than many conventional microtubule-targeting agents like paclitaxel and vinblastine.[2] The table below summarizes reported half-maximal inhibitory concentration (IC50) values for tubulysin analogues and conjugates in various cancer cell lines.

| Compound | Cell Line | IC50 Value | Reference |

| KEMTUB10 | MCF7 (Breast Cancer) | 30.1 pM | [4] |

| KEMTUB10 | MDA-MB-231 (Breast Cancer) | 68.0 pM | [4] |

| KEMTUB10 | SK-BR-3 (Breast Cancer) | 12.2 pM | [4] |

| KEMTUB10 | MDA-MB-453 (Breast Cancer) | 16.3 pM | [4] |

| Tubulysin B Hydrazide | HEK 293-CCK2R | 2.7 nM | [18] |

Key Experimental Protocols

Protocol: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.[19] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus marking late-stage apoptotic and necrotic cells.[19]

Materials:

-

Cells cultured in appropriate medium

-

Tubulysin B or analogue

-

Phosphate-Buffered Saline (PBS)

-

Trypsin (for adherent cells)

-

Annexin V Binding Buffer (calcium-supplemented)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

Methodology:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of Tubulysin B for a specified time (e.g., 24, 48 hours). Include a vehicle-only control.

-

Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with serum-containing medium. For suspension cells, transfer directly to a tube. Pellet all cells by centrifugation (e.g., 300 x g for 5 minutes).[19]

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer, exciting FITC at 488 nm and PI at 535 nm.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. glpbio.com [glpbio.com]

- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 8. glpbio.com [glpbio.com]

- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 13. The tubulysin analogue KEMTUB10 induces apoptosis in breast cancer cells via p53, Bim and Bcl-2. | Sigma-Aldrich [sigmaaldrich.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Directly targeting the mitochondrial pathway of apoptosis for cancer therapy with BH3 mimetics: recent successes, current challenges and future promise - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 17. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

An In-depth Technical Guide: Tubulysin B and its Induction of G2/M Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin B, a potent cytotoxic tetrapeptide of myxobacterial origin, has garnered significant interest in the field of oncology for its profound anti-proliferative activity. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Tubulysin B's ability to induce cell cycle arrest at the G2/M phase, a critical juncture in cellular division. Through the inhibition of tubulin polymerization, Tubulysin B disrupts microtubule dynamics, activating the spindle assembly checkpoint and ultimately leading to apoptotic cell death in cancerous cells. This document details the key signaling pathways, presents quantitative data on its efficacy, and provides detailed experimental protocols for the study of this promising anti-cancer agent.

Introduction

The cell cycle is a tightly regulated process that governs cellular replication. The G2/M checkpoint, in particular, ensures that cells do not enter mitosis with damaged DNA, thereby preventing the propagation of genetic errors. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during mitosis. Consequently, agents that interfere with microtubule dynamics are potent inducers of G2/M arrest and have been a cornerstone of cancer chemotherapy.

Tubulysins are a class of natural products that exhibit exceptionally high cytotoxicity against a broad range of cancer cell lines, including those with multi-drug resistance.[1] Tubulysin B, a prominent member of this family, exerts its effects by inhibiting tubulin polymerization, leading to the depolymerization of microtubules.[1][2] This disruption of the microtubule network triggers a cascade of events that culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][3] This guide will delve into the intricate molecular details of this process.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of Tubulysin B is β-tubulin. It binds to the vinca domain of tubulin, a site distinct from the taxane-binding pocket.[3] This interaction prevents the polymerization of tubulin dimers into microtubules. Unlike microtubule-stabilizing agents such as paclitaxel, Tubulysin B actively promotes the depolymerization of existing microtubules.[1][3] This leads to a rapid collapse of the cellular microtubule network, which is critical for various cellular functions, most notably the formation and function of the mitotic spindle.

Quantitative Data: Cytotoxicity of Tubulysins

The tubulysin family of compounds demonstrates remarkable potency across a wide array of human cancer cell lines, with IC50 values often in the picomolar to low nanomolar range. This high level of cytotoxicity extends to multi-drug resistant (MDR) cancer cells, making them particularly attractive for further development.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin D | Various | - | 0.01 - 10 | [3] |

| Tubulysin Conjugates | SK-BR-3 | HER2-positive Breast Cancer | 4-7 ng/mL | [4] |

| Tubulysin Conjugates | MDA-MB-468 | HER2-negative Breast Cancer | >3600 ng/mL | [4] |

| Tubulysin Analogues | Various | Various | pM to nM range | [5] |

| DX126-262 (Tubulysin B analog ADC) | HER2-positive cell lines | Breast and Gastric Cancer | 0.06 - 0.19 | [6] |

Signaling Pathway of Tubulysin B-Induced G2/M Arrest

The disruption of microtubule dynamics by Tubulysin B activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase.

Caption: Tubulysin B-induced G2/M arrest signaling pathway.

The key players in this pathway include:

-

Spindle Assembly Checkpoint (SAC) Proteins: Unattached kinetochores, resulting from microtubule depolymerization, recruit SAC proteins such as Mad2 and BubR1.[7][8]

-

Mitotic Checkpoint Complex (MCC): Mad2 and BubR1, along with Bub3 and Cdc20, form the MCC.[9]

-

Anaphase-Promoting Complex/Cyclosome (APC/C): The MCC directly inhibits the E3 ubiquitin ligase activity of the APC/C.[10][11]

-

Cyclin B1 and Securin: The inhibition of APC/C prevents the ubiquitination and subsequent degradation of its key substrates, Cyclin B1 and Securin.[10][12]

-

Cyclin B1/Cdk1 Complex: The accumulation of Cyclin B1 leads to sustained activity of the Cyclin B1/Cdk1 complex, the master regulator of entry into mitosis. This sustained activity prevents the cell from exiting mitosis, resulting in a G2/M phase arrest.

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis. While the precise signaling cascade can be cell-type dependent, a common mechanism involves the activation of the p53 tumor suppressor protein and the modulation of the Bcl-2 family of proteins.

Caption: Apoptotic pathway induced by Tubulysin B.

Key events in Tubulysin B-induced apoptosis include:

-

p53 Activation: The cellular stress caused by mitotic arrest can lead to the stabilization and activation of the tumor suppressor p53.[5][13][14]

-

Bcl-2 Family Modulation: Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and PUMA, while downregulating anti-apoptotic members like Bcl-2.[8][14]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of pro- and anti-apoptotic Bcl-2 proteins leads to MOMP and the release of cytochrome c from the mitochondria.[15]

-

Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of the caspase cascade, leading to the execution of apoptosis.[15]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution in cells treated with Tubulysin B using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Tubulysin B

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with various concentrations of Tubulysin B or vehicle control for the desired time period (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Tubulysin B on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Tubulysin B

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin on ice.

-

Add Tubulysin B at various concentrations or a vehicle control to the reaction mixture.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

-

The increase in absorbance at 340 nm corresponds to the extent of tubulin polymerization. A decrease in the rate and extent of polymerization in the presence of Tubulysin B indicates its inhibitory activity.

Caption: Experimental workflow for in vitro tubulin polymerization assay.

Western Blot Analysis of G2/M Checkpoint Proteins

This protocol describes the detection and quantification of key G2/M regulatory proteins, such as Cyclin B1 and phospho-Cdc2, in cells treated with Tubulysin B.

Materials:

-

Cancer cell line of interest

-

Tubulysin B

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Tubulysin B as described in the cell cycle analysis protocol.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Caption: Experimental workflow for Western blot analysis.

Conclusion

Tubulysin B is a highly potent anti-mitotic agent that effectively induces G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Its mechanism of action, centered on the inhibition of tubulin polymerization, triggers the spindle assembly checkpoint, leading to the accumulation of key cell cycle regulators. The exceptional cytotoxicity of Tubulysin B, particularly against multi-drug resistant cancers, underscores its potential as a valuable payload for antibody-drug conjugates and other targeted cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable natural product.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous reduction of MAD2 and BUBR1 expression induces mitotic spindle alterations associated with p53 dependent cell cycle arrest and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional characterization of Anaphase Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligases in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]

- 14. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]

Tubulysin B: A Technical Guide to a Potent Microtubule Destabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin B is a naturally occurring tetrapeptide that exhibits exceptionally potent cytotoxic and antimitotic activity. Isolated from myxobacteria, this complex molecule has garnered significant interest within the oncology and drug development communities due to its profound ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, even in multidrug-resistant cancer cell lines. This technical guide provides an in-depth overview of Tubulysin B, focusing on its mechanism of action as a microtubule destabilizing agent, its chemical characteristics, and its potential as a payload in antibody-drug conjugates (ADCs). Detailed experimental protocols for key biological assays and a summary of its total synthesis are provided to facilitate further research and development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for anticancer therapies. Tubulin-binding agents are broadly classified as either microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids). Tubulysin B belongs to the latter class, exhibiting extraordinary potency in disrupting microtubule dynamics.

Structurally, tubulysins are complex tetrapeptides. Tubulysin B is composed of four amino acid residues: D-N-methyl pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and tubutyrosine (Tut). A key structural feature contributing to its high potency is an N,O-acetal ester functionality.[1] Due to its extreme cytotoxicity, Tubulysin B is being extensively explored as a payload for ADCs, a targeted therapeutic approach designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.

Mechanism of Action

Tubulysin B exerts its potent antimitotic effects by directly interacting with tubulin, the building block of microtubules. The primary mechanism of action involves the inhibition of tubulin polymerization, leading to the destabilization and disassembly of microtubules.[2]

Key aspects of Tubulysin B's mechanism of action include:

-

Binding to the Vinca Domain: Tubulysin B binds to the vinca domain on β-tubulin, a site also targeted by vinca alkaloids like vinblastine.[3] However, tubulysins can also bind to the β-tubulin subunit alone, which may contribute to their higher affinity.[4]

-

Inhibition of Tubulin Polymerization: By binding to tubulin dimers, Tubulysin B prevents their assembly into microtubules. This disruption of microtubule dynamics is highly efficient, with Tubulysin B being significantly more potent than many clinically used microtubule-targeting agents.[3]

-

Induction of G2/M Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, leads to an arrest of the cell cycle in the G2/M phase.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of caspases and is regulated by members of the Bcl-2 protein family.[3][5]

The signaling cascade leading to apoptosis following microtubule disruption by a tubulysin analogue is depicted below:

Caption: Signaling pathway of Tubulysin B-induced apoptosis.

In Vitro and In Vivo Activity

Tubulysin B and its analogues have demonstrated remarkable potency against a wide range of cancer cell lines, including those that have developed resistance to other chemotherapeutic agents.

In Vitro Cytotoxicity

The following table summarizes the 50% growth inhibition (GI50) values for Tubulysin B against various human cancer cell lines.

| Cell Line | Cancer Type | GI50 (nM) |

| PC-3 | Prostate Cancer | 0.3 - 1.1 |

| HT-29 | Colon Cancer | 0.5 - 1.0 |

Data compiled from literature.[6] It is important to note that assay conditions and cell line characteristics can influence the observed GI50 values.

Activity Against Multidrug-Resistant (MDR) Cells

A significant advantage of tubulysins is their ability to circumvent common mechanisms of drug resistance. Many conventional anticancer drugs are substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the drugs out of cancer cells, reducing their intracellular concentration and efficacy. Tubulysins, however, are poor substrates for P-gp, retaining their potent cytotoxicity in MDR cancer cell lines.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Tubulysin B.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in turbidity (light scattering) as microtubules form.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

-

Tubulysin B stock solution (in DMSO)

-

96-well microplate (half-area, clear bottom)

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation:

-

Thaw purified tubulin on ice.

-

Prepare a working solution of Tubulysin B by diluting the stock solution in G-PEM buffer to the desired concentrations. Include a vehicle control (DMSO in G-PEM buffer).

-

Pre-warm the microplate reader to 37°C.

-

-

Assay Setup:

-

On ice, add the appropriate volume of G-PEM buffer to each well.

-

Add the Tubulysin B working solution or vehicle control to the respective wells.

-

Initiate the polymerization reaction by adding the purified tubulin to each well to a final concentration of 2-4 mg/mL. Mix gently by pipetting.

-

-

Measurement:

-

Immediately place the microplate in the pre-warmed plate reader.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance (OD340) versus time for each concentration of Tubulysin B.

-

Determine the effect of Tubulysin B on the rate and extent of tubulin polymerization compared to the vehicle control. An inhibition of the increase in absorbance indicates microtubule destabilization.

-

The following diagram illustrates the general workflow for a tubulin polymerization assay.

Caption: Workflow for an in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with Tubulysin B using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tubulysin B stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of Tubulysin B or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tubulysin B stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with Tubulysin B as described in the cell cycle analysis protocol.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Centrifuge the cell suspension and wash the pellet once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Viable cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Total Synthesis of Tubulysin B

The total synthesis of Tubulysin B is a complex undertaking due to the presence of multiple chiral centers and labile functional groups. Several synthetic routes have been reported. A general overview of a convergent synthetic strategy is presented below.

Retrosynthetic Analysis:

The synthesis can be approached by disconnecting the tetrapeptide into key fragments: the dipeptide Mep-Ile and the dipeptide Tuv-Tut.

Key Synthetic Steps:

-

Synthesis of the Tubutyrosine (Tut) fragment: This often involves a stereoselective synthesis to establish the correct stereochemistry.

-

Synthesis of the Tubuvaline (Tuv) fragment: This is a challenging fragment containing a labile N,O-acetal. Its synthesis requires careful protection and deprotection strategies.

-

Synthesis of the Mep-Ile dipeptide: This can be achieved using standard peptide coupling methods.

-

Fragment Coupling: The Tuv-Tut and Mep-Ile fragments are coupled together, followed by the introduction of the N,O-acetal ester functionality at a late stage to complete the synthesis.

The following diagram provides a simplified representation of a synthetic approach to Tubulysin B.

Caption: Simplified convergent synthesis strategy for Tubulysin B.

Future Directions and Conclusion

Tubulysin B remains a highly promising molecule in the field of oncology. Its exceptional potency and ability to overcome multidrug resistance make it an attractive candidate for further development, particularly as a payload for antibody-drug conjugates. Current research is focused on the synthesis of more stable and synthetically accessible analogues, as well as the identification of novel tumor-associated antigens for targeted delivery. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, will be crucial for unlocking the full therapeutic potential of this remarkable natural product. The continued investigation into the intricate signaling pathways activated by tubulysins will likely reveal new opportunities for combination therapies and further enhance their clinical utility in the fight against cancer.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Natural Abundance and Sequestration of Tubulysin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin B, a potent cytotoxic tetrapeptide, has garnered significant interest in the field of oncology due to its profound anti-tubulin activity and efficacy against multidrug-resistant cancer cell lines. This technical guide provides an in-depth overview of the natural sources of Tubulysin B and a detailed methodology for its isolation and purification from myxobacterial cultures. Quantitative data on production yields are summarized, and a comprehensive experimental workflow is presented to aid researchers in obtaining this valuable natural product for further investigation and development.

Natural Sources of Tubulysin B

Tubulysin B is a secondary metabolite produced by specific strains of myxobacteria, a group of soil-dwelling bacteria known for their complex lifecycle and production of diverse bioactive compounds. The primary natural sources of Tubulysin B that have been identified are:

-

Archangium gephyra : Various strains of this myxobacterium, such as Ar315 and KYC5002, have been reported to produce tubulysins, including Tubulysin B.[1]

-

Angiococcus disciformis : Strain An d48 of this species is another well-documented producer of the tubulysin family of compounds.[1]

-

Cystobacter sp. : Certain species within the Cystobacter genus have also been identified as producers of tubulysins.

These myxobacteria are typically cultivated in fermentation broths, from which the tubulysins are subsequently extracted and purified.

Quantitative Production of Tubulysin B

The production of Tubulysin B from natural fermentation is characteristically low, posing a significant challenge for its large-scale supply. The reported yields are often in the range of milligrams per liter of culture. The following table summarizes the available quantitative data on Tubulysin B production.

| Myxobacterial Strain | Culture Condition | Tubulysin B Yield (mg/L) | Reference |

| Archangium gephyra KYC5002 | Non-disrupted cells | 0.11 | (Recent study on tubulysin production) |

| Archangium gephyra KYC5002 | Ultrasonically disrupted cells | 0.74 | (Recent study on tubulysin production) |

| General Fermentation | Not specified | < 10 | (General observation on fermentation yields) |

Experimental Protocol for the Isolation and Purification of Tubulysin B

The following protocol is a composite methodology based on established procedures for the isolation of secondary metabolites from myxobacterial cultures.

Fermentation and Culture Harvest

-

Inoculation and Fermentation: Inoculate a suitable production medium with a seed culture of a Tubulysin B-producing myxobacterial strain (e.g., Archangium gephyra). The fermentation is typically carried out in a controlled environment (temperature, pH, aeration) for a period sufficient to allow for the accumulation of secondary metabolites.

-

Adsorber Resin Addition: Towards the end of the fermentation (e.g., after 24-48 hours), add an adsorber resin (e.g., Amberlite XAD-16) to the culture broth at a concentration of 2-4% (w/v). Continue the fermentation for an additional 24 hours to allow for the adsorption of Tubulysin B onto the resin.

-

Harvesting: After the fermentation is complete, harvest the adsorber resin by filtration or centrifugation. The resin now contains the crude extract of Tubulysin B and other lipophilic metabolites.

Extraction

-

Solvent Extraction: The harvested resin is subjected to solvent extraction to elute the adsorbed compounds. Methanol is a commonly used solvent for this purpose. The resin is typically washed with water to remove polar impurities before being eluted with methanol.

-

Concentration: The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential to purify Tubulysin B from the complex crude extract.

-

Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):

-

Stationary Phase: Silica gel 60.

-

Mobile Phase: A stepwise gradient of increasing polarity, for example, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, and then ethyl acetate and methanol.

-

Procedure: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried silica is then loaded onto the top of the VLC column. Fractions are eluted with the solvent gradient, and each fraction is collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) for the presence of Tubulysin B.

-

-

Intermediate Purification (e.g., Sephadex LH-20 Chromatography):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A solvent suitable for size-exclusion and partition chromatography, such as methanol or a mixture of dichloromethane and methanol.

-

Procedure: Fractions from the VLC containing Tubulysin B are pooled, concentrated, and loaded onto the Sephadex LH-20 column. Elution with the mobile phase separates compounds based on their size and polarity. Fractions are again collected and analyzed.

-

-

Final Purification (Preparative Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

-

Column: A C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Gradient Program (Example):

-

0-5 min: 20% Acetonitrile

-

5-35 min: 20% to 80% Acetonitrile (linear gradient)

-

35-40 min: 80% Acetonitrile

-

40-45 min: 80% to 20% Acetonitrile (re-equilibration)

-

-

Detection: UV detection at a wavelength where Tubulysin B absorbs (e.g., 210 nm and 280 nm).

-

Procedure: The semi-purified fraction from the previous step is dissolved in a suitable solvent (e.g., methanol or DMSO) and injected onto the preparative HPLC system. Fractions corresponding to the peak of Tubulysin B are collected.

-

Desalting: The purified fractions containing TFA or formic acid may require a desalting step if the salt is incompatible with downstream applications. This can be achieved by a rapid solid-phase extraction (SPE) step or another round of HPLC with a volatile buffer system.

-

Purity Assessment and Characterization

The purity of the isolated Tubulysin B should be assessed by analytical RP-HPLC. The identity and structural integrity of the compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of Tubulysin B from myxobacterial culture.

Caption: Workflow for the isolation and purification of Tubulysin B.

Conclusion

The isolation of Tubulysin B from its natural myxobacterial sources is a meticulous process that requires a combination of fermentation technology and multi-step chromatographic purification. The low natural abundance of this potent cytotoxic agent underscores the importance of efficient and optimized isolation protocols. This guide provides a comprehensive framework for researchers to undertake the challenging yet rewarding task of obtaining pure Tubulysin B for preclinical and clinical development in the fight against cancer.

References

Dawn of a Potent Anti-Cancer Agent: Early Investigations into the Cytotoxicity of Tubulysin B

A Technical Guide for Researchers and Drug Development Professionals